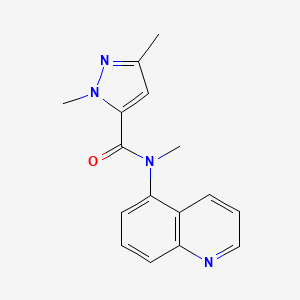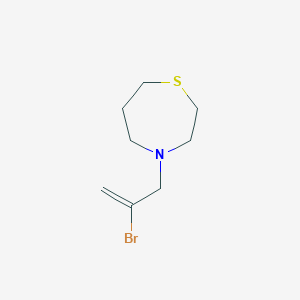
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide, also known as DMINDA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indole-based compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide involves its interaction with the sigma-1 receptor. This compound has been shown to bind to the sigma-1 receptor with high affinity, which leads to the activation of various signaling pathways. This activation can result in the modulation of various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the release of various neurotransmitters, including dopamine and acetylcholine. This compound has also been shown to modulate calcium signaling, which is important for various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a potential candidate for the development of drugs that target this receptor. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of using this compound in vivo.
Orientations Futures
There are several future directions that could be explored in regards to 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide. One potential direction is the development of drugs that target the sigma-1 receptor using this compound as a lead compound. Another direction is the study of the potential neuroprotective effects of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential for use in various scientific research applications. Its high affinity for the sigma-1 receptor makes it a potential candidate for the development of drugs that target this receptor. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide involves the reaction of 2-methyl-1,3-dihydroindene with dimethylamine and acetyl chloride. This reaction results in the formation of this compound, which can be purified and used for further studies.
Applications De Recherche Scientifique
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. This makes this compound a potential candidate for the development of drugs that target the sigma-1 receptor.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(15-13(17)10-16(2)3)8-11-6-4-5-7-12(11)9-14/h4-7H,8-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKDWTGCPFDYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)
